Aqueous Solubility Superiority: Sodium Salt vs. Free Acid Form
The sodium salt form (CAS 618107-88-3) demonstrates markedly superior aqueous solubility compared to its free acid counterpart, 4-iodopicolinic acid (CAS 405939-79-9). This difference is critical for reactions conducted in aqueous or biphasic media, where the free acid's poor water solubility can limit reactivity and complicate workup procedures .
| Evidence Dimension | Aqueous Solubility at Ambient Temperature |
|---|---|
| Target Compound Data | ≥ 25 mg/mL (25 g/L) [1] |
| Comparator Or Baseline | 4-Iodopicolinic acid (free acid): ~0.599 mg/mL (estimated) to 626.4 mg/L (estimated) |
| Quantified Difference | Approximately > 40-fold higher solubility for the sodium salt form. |
| Conditions | Solubility in water at 25°C; target compound value based on vendor data; free acid values are estimated via in silico methods. |
Why This Matters
Enhanced aqueous solubility enables the use of water as a reaction solvent, facilitates aqueous workup, and improves handling in biological or formulation contexts, directly impacting experimental design and procurement choices.
- [1] Chemistry StackExchange. Solubility data for sodium 4-iodopicolinate: 'soluble in water to at least 25 mg/ml'. View Source
